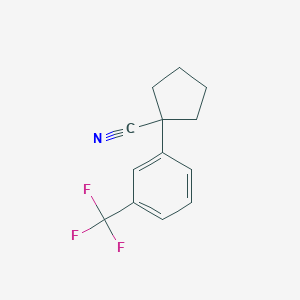

1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile

Description

1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile is a fluorinated aromatic nitrile featuring a cyclopentane ring substituted with a trifluoromethylphenyl group and a nitrile moiety. The nitrile group (–CN) enhances its reactivity, enabling participation in nucleophilic addition or cyclization reactions .

Properties

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N/c14-13(15,16)11-5-3-4-10(8-11)12(9-17)6-1-2-7-12/h3-5,8H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWAFEUEQXZITI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile involves several steps. One common method includes the trifluoromethylation of carbon-centered radical intermediates . The reaction conditions typically involve the use of radical initiators and specific solvents to facilitate the formation of the trifluoromethyl group. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and lipophilicity, which can affect its binding affinity to specific receptors or enzymes . This interaction can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

* Target compound for comparison.

Substituent Effects

- Trifluoromethyl (–CF₃) vs. Fluorine (–F): The –CF₃ group in the target compound is bulkier and more electron-withdrawing than –F in analogs like 1-(3,5-Difluorophenyl)cyclopentanecarbonitrile . This increases lipophilicity (logP) and metabolic stability, which are advantageous in drug design.

- Nitrile (–CN) vs. Carboxylic Acid (–COOH): Unlike 1-(3-Fluorophenyl)cyclopentanecarboxylic acid , the nitrile group in the target compound offers different reactivity, such as participation in click chemistry or serving as a precursor to amines via reduction.

Ring Size Impact

- Cyclopentane vs.

Research Findings and Data Gaps

- Spectroscopic Data: Infrared/Raman data (e.g., –CN stretching ~2240 cm⁻¹) could differentiate nitriles from carboxylic acids , but experimental values are lacking in the provided evidence.

- Commercial Availability: Some analogs, like 1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile, are listed as discontinued , whereas others (e.g., CAS 29786-43-4 ) remain accessible.

Biological Activity

1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile is a synthetic organic compound characterized by a cyclopentane ring and a trifluoromethyl-substituted phenyl group. Its unique structure contributes to its biological activity, making it of interest in pharmaceutical and agrochemical applications. This article explores the compound's biological activity, including antimicrobial and antifungal properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C₉H₈F₃N

- Molecular Weight: Approximately 201.16 g/mol

- Structural Features: The trifluoromethyl group enhances chemical stability and lipophilicity, which are critical for biological interactions.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit notable biological activities:

- Antimicrobial Activity: The presence of the trifluoromethyl group is known to enhance metabolic stability, which may improve the compound's efficacy against various pathogens.

- Antifungal Properties: Research suggests potential antifungal effects, although specific mechanisms remain to be elucidated.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Interaction with Biological Targets: The compound's trifluoromethyl group increases lipophilicity, allowing better penetration into biological membranes and interaction with target proteins.

- Binding Affinity: Interaction studies suggest that halogenated compounds can exhibit enhanced binding affinities to various biological targets, potentially improving efficacy against specific pathogens.

Antimicrobial Studies

A study evaluated the antimicrobial properties of structurally similar compounds, including this compound. The results indicated significant activity against Gram-positive bacteria and certain fungi, suggesting potential therapeutic applications in treating infections.

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus |

| This compound | Antifungal | Candida albicans |

Pharmacological Studies

In pharmacological evaluations, compounds with similar structures were tested for their effects on cannabinoid receptors. These studies demonstrated that modifications in the trifluoromethyl group could influence receptor binding and subsequent physiological responses, such as pain modulation .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 3-Chloro-5-(trifluoromethyl)pyridine | Pyridine ring instead of cyclopentane | Exhibits different biological activity due to nitrogen heteroatom |

| 2,6-Dichloro-4-trifluoromethylphenol | Contains hydroxyl group | Different solubility and potential for hydrogen bonding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.